4-Bromo-2-methylphenol

Overview

Description

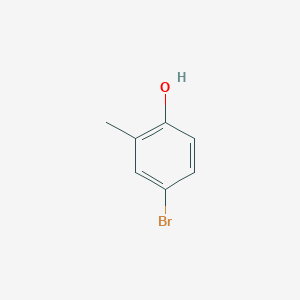

4-Bromo-2-methylphenol is an organic compound with the molecular formula C₇H₇BrO. It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methylphenol can be synthesized through the bromination of o-cresol (2-methylphenol). The process involves the reaction of o-cresol with bromine in the presence of a solvent such as chloroform or dichloroethane. The reaction is typically carried out at low temperatures, around -20 to -15°C, to ensure selectivity and minimize side reactions .

-

Bromination in Chloroform

- Dissolve o-cresol in chloroform and cool the solution to -20 to -15°C.

- Add bromine solution in chloroform dropwise while maintaining the temperature.

- After the addition is complete, allow the reaction to proceed until completion.

- Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain this compound .

-

Bromination in Dichloroethane

- Dissolve o-cresol in dichloroethane and cool the solution to -10 to -5°C.

- Add bromine solution in dichloroethane dropwise while maintaining the temperature.

- After the addition is complete, allow the reaction to proceed until completion.

- Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous bromination methods are often employed to improve efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylphenol undergoes various chemical reactions, including:

-

Electrophilic Substitution

- Bromination: Further bromination can lead to the formation of dibromo derivatives.

- Nitration: Reaction with nitric acid can introduce nitro groups into the benzene ring.

-

Oxidation

- Oxidation with strong oxidizing agents can convert the methyl group to a carboxyl group, forming 4-bromo-2-hydroxybenzoic acid.

-

Reduction

- Reduction of the bromine atom can yield 2-methylphenol.

Common Reagents and Conditions

Bromination: Bromine in chloroform or dichloroethane at low temperatures.

Nitration: Nitric acid and sulfuric acid mixture at controlled temperatures.

Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

Dibromo Derivatives: Further bromination products.

4-Bromo-2-hydroxybenzoic Acid: Oxidation product.

2-Methylphenol: Reduction product.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-2-methylphenol serves primarily as a pharmaceutical intermediate . Its role is crucial in synthesizing various biologically active compounds. The compound is particularly noted for its use in the preparation of drugs that target bacterial infections due to its antimicrobial properties.

Case Study: Synthesis of Antimicrobial Agents

A study highlighted the synthesis of novel antimicrobial agents using this compound as a precursor. The compound was reacted with various amines to produce derivatives that exhibited significant antibacterial activity against Gram-positive bacteria. The results demonstrated that modifications to the side chains of this compound could enhance its efficacy, suggesting a pathway for developing new antibiotics .

Material Science Applications

In material science, this compound is utilized in the development of advanced materials, particularly in polymer chemistry. It acts as a cross-linking agent in the synthesis of polymers that require enhanced thermal stability and mechanical strength.

In analytical chemistry, this compound is employed as a reagent for various analytical techniques, including chromatography and spectroscopy . Its ability to form stable complexes with metal ions makes it useful in detecting trace amounts of metals in environmental samples.

Case Study: Detection of Heavy Metals

Research has demonstrated that this compound can be used to detect heavy metals such as lead and cadmium through colorimetric methods. When treated with these metals, the compound undergoes a color change that can be quantitatively analyzed using UV-Vis spectroscopy. This method provides a rapid and sensitive approach for environmental monitoring .

Safety Data Summary

| Hazard Identification | Classification |

|---|---|

| Harmful if swallowed | Acute Tox. 4 |

| Causes skin irritation | Skin Irrit. 2 |

| Causes serious eye irritation | Eye Irrit. 2A |

| May cause respiratory irritation | STOT SE 3 |

This summary outlines critical safety information regarding the handling of this compound .

Mechanism of Action

The mechanism of action of 4-bromo-2-methylphenol involves its interaction with various molecular targets. As a phenolic compound, it can form hydrogen bonds and engage in electrophilic substitution reactions. The bromine atom enhances its reactivity by making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications .

Comparison with Similar Compounds

4-Bromo-2-methylphenol can be compared with other similar compounds such as:

-

2-Bromo-4-methylphenol

- Similar structure but with different bromine and methyl group positions.

- Used in similar applications but may exhibit different reactivity due to positional isomerism .

-

4-Chloro-2-methylphenol

- Chlorine atom instead of bromine.

- Different reactivity and applications due to the presence of chlorine .

-

4-Bromophenol

- Lacks the methyl group.

- Different physical and chemical properties due to the absence of the methyl group .

This compound is unique due to the combined presence of the bromine and methyl groups, which influence its reactivity and applications.

Biological Activity

4-Bromo-2-methylphenol is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, applications in pharmaceuticals, and structural characteristics that influence its functionality.

- Molecular Formula : CHBrO

- Molecular Weight : 187.04 g/mol

- Solubility : Slightly soluble in water

- Appearance : Typically a white to light yellow crystalline solid

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various microorganisms, making it a potential candidate for pharmaceutical applications.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study published in the Asian Journal of Chemistry demonstrated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. The research employed the disc diffusion method to assess the compound's effectiveness, revealing potent inhibitory effects on microbial growth, particularly against Gram-positive bacteria .

- Pharmaceutical Applications :

- Structure-Activity Relationship (SAR) :

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 14 | 50 |

Note: Values are indicative of results obtained from disc diffusion assays.

The antimicrobial activity of this compound is believed to arise from its ability to disrupt microbial cell membranes and interfere with metabolic processes. The presence of bromine enhances lipophilicity, which may facilitate penetration into bacterial cells.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Bromo-2-methylphenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 2-methylphenol using brominating agents like Br₂ in the presence of a catalyst (e.g., FeBr₃) or HBr/H₂O₂ systems. Optimization includes controlling stoichiometry (e.g., Br₂:phenol molar ratio), temperature (20–50°C), and solvent choice (e.g., acetic acid or dichloromethane). Purification via recrystallization or column chromatography ensures high purity. Reaction monitoring with TLC or HPLC is critical .

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure of this compound?

- Methodological Answer :

- FTIR : The O–H stretch of the phenol group appears at ~3200–3600 cm⁻¹, while C–Br vibrations are observed at 500–700 cm⁻¹. Methyl C–H stretches are visible at ~2850–2960 cm⁻¹ .

- ¹H NMR : The aromatic protons show splitting patterns consistent with substitution (e.g., a singlet for the methyl group at ~2.3 ppm and deshielded aromatic protons at 6.5–7.5 ppm). The hydroxyl proton may appear as a broad peak at ~5 ppm in DMSO-d₆ .

Q. What key physical and chemical properties are critical for handling this compound in laboratory settings?

- Methodological Answer : Key properties include:

- Melting Point : ~45–50°C (NIST data) .

- Solubility : Limited in water but soluble in organic solvents (e.g., ethanol, DCM).

- Reactivity : Susceptible to electrophilic substitution due to the phenol group. Bromine’s electron-withdrawing effect stabilizes intermediates in reactions. Proper storage in amber glass under inert gas prevents decomposition .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., using B3LYP/6-311G**) model the molecule’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, such as the hydroxyl oxygen and bromine-substituted aromatic ring. Correlation-energy formulas (e.g., Colle-Salvetti) refine predictions of intermolecular interactions .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer : Discrepancies in vibrational frequencies or chemical shifts may arise from solvent effects or basis set limitations. Strategies include:

- Adding implicit solvent models (e.g., PCM) to DFT calculations.

- Comparing experimental X-ray crystallography data (e.g., bond lengths/angles) with computed geometries .

- Validating NMR shifts using gauge-invariant atomic orbital (GIAO) methods .

Q. In crystallographic studies, what challenges arise in determining the molecular packing of this compound, and how can refinement tools like SHELXL address them?

- Methodological Answer : Challenges include disorder in the bromine or methyl groups and weak diffraction due to low crystal symmetry. SHELXL refines structures by:

- Applying anisotropic displacement parameters for heavy atoms (Br).

- Using restraints for rigid-bond or similarity constraints on the methyl group.

- ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. How does the bromine substituent influence the biological activity of this compound in antimicrobial assays?

- Methodological Answer : Bromine enhances lipophilicity, improving membrane penetration in Gram-positive bacteria. Methodological considerations include:

- MIC Assays : Testing against standard strains (e.g., S. aureus) with serial dilutions in Mueller-Hinton broth.

- Structure-Activity Relationships (SAR) : Comparing with analogs (e.g., 4-Chloro-2-methylphenol) to isolate bromine’s role.

- Cytotoxicity Controls : Using mammalian cell lines (e.g., HEK293) to assess selectivity .

Properties

IUPAC Name |

4-bromo-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJGMJHAIUBWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178291 | |

| Record name | o-Cresol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-12-1 | |

| Record name | 4-Bromo-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Cresol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.